Cas no 372136-81-7 (N-cyclopropyl-N-methylaminosulfonamide)
N-cyclopropyl-N-methylaminosulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-N-methylsulfamide
- Sulfamide, N-cyclopropyl-N-methyl-
- N-cyclopropyl-N-methylaminosulfonamide
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- MDL: MFCD11618973
- Inchi: 1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
- InChI Key: OSDWHKRVHQDTEM-UHFFFAOYSA-N
- SMILES: S(N)(N(C)C1CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 189
- Topological Polar Surface Area: 71.8
N-cyclopropyl-N-methylaminosulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-271931-1g |
N-cyclopropyl-N-methylaminosulfonamide |
372136-81-7 | 95% | 1g |
$699.0 | 2023-09-10 | |
| Enamine | EN300-271931-5g |
N-cyclopropyl-N-methylaminosulfonamide |
372136-81-7 | 95% | 5g |
$2028.0 | 2023-09-10 | |
| Enamine | EN300-271931-10g |
N-cyclopropyl-N-methylaminosulfonamide |
372136-81-7 | 95% | 10g |
$3007.0 | 2023-09-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314771-50mg |
n-Cyclopropyl-n-methylaminosulfonamide |
372136-81-7 | 98% | 50mg |
¥4374 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314771-100mg |
n-Cyclopropyl-n-methylaminosulfonamide |
372136-81-7 | 98% | 100mg |
¥5200 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314771-250mg |
n-Cyclopropyl-n-methylaminosulfonamide |
372136-81-7 | 98% | 250mg |
¥8114 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314771-500mg |
n-Cyclopropyl-n-methylaminosulfonamide |
372136-81-7 | 98% | 500mg |
¥12776 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314771-1g |
n-Cyclopropyl-n-methylaminosulfonamide |
372136-81-7 | 98% | 1g |
¥18867 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314771-2.5g |
n-Cyclopropyl-n-methylaminosulfonamide |
372136-81-7 | 98% | 2.5g |
¥36990 | 2023-03-01 | |
| Enamine | EN300-271931-0.05g |
N-cyclopropyl-N-methylaminosulfonamide |
372136-81-7 | 95% | 0.05g |
$162.0 | 2023-09-10 |
N-cyclopropyl-N-methylaminosulfonamide Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on N-cyclopropyl-N-methylaminosulfonamide
Recent Advances in the Study of N-cyclopropyl-N-methylaminosulfonamide (CAS: 372136-81-7) in Chemical Biology and Pharmaceutical Research
N-cyclopropyl-N-methylaminosulfonamide (CAS: 372136-81-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on its unique chemical properties, mechanism of action, and potential clinical applications, making it a focal point for researchers in the field.
The compound's structural features, including the cyclopropyl and methylamino groups, contribute to its ability to interact with biological targets with high specificity. Recent research has demonstrated its efficacy in inhibiting key enzymes involved in pathogenic processes, such as carbonic anhydrases and bacterial sulfotransferases. These findings suggest that N-cyclopropyl-N-methylaminosulfonamide could serve as a valuable scaffold for the development of new therapeutic agents targeting a range of diseases.
One of the most notable advancements in the study of this compound is its application in antimicrobial drug development. A 2023 study published in the Journal of Medicinal Chemistry highlighted its potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that the compound's mechanism of action involves the disruption of bacterial cell wall synthesis, offering a novel approach to combating antibiotic resistance.
In addition to its antimicrobial properties, N-cyclopropyl-N-methylaminosulfonamide has also been investigated for its potential in cancer therapy. Preliminary in vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. These findings, though still in the early stages, open new avenues for the development of targeted cancer therapies.
The synthesis and optimization of N-cyclopropyl-N-methylaminosulfonamide derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of analogs with improved pharmacokinetic properties and reduced toxicity. These developments are crucial for translating the compound's therapeutic potential into clinically viable drugs.
Despite these promising findings, challenges remain in the development of N-cyclopropyl-N-methylaminosulfonamide-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring various formulation strategies and delivery systems to overcome these hurdles.
In conclusion, N-cyclopropyl-N-methylaminosulfonamide (CAS: 372136-81-7) represents a promising candidate for the development of new therapeutic agents. Its diverse biological activities and potential applications in antimicrobial and anticancer therapy make it a valuable subject of ongoing research. Future studies will likely focus on optimizing its pharmacological properties and advancing it through preclinical and clinical trials.
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